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Compound Name: 6-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1668687 Get Quote

An In-depth Technical Guide to the Solubility of 6-Chlorobenzo[d]isoxazol-3-ol

Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 6-
chlorobenzo[d]isoxazol-3-ol, a significant heterocyclic compound utilized in biomedical

research, notably as a D-amino acid oxidase reversible inhibitor.[1] Understanding the solubility

of this compound is paramount for its effective application in drug discovery, from initial

bioassays to formulation development. This document details its physicochemical properties,

presents known quantitative solubility data in Dimethyl Sulfoxide (DMSO), offers a predictive

profile for other common laboratory solvents, and provides robust, step-by-step protocols for

the experimental determination of both thermodynamic and kinetic solubility. The

methodologies are grounded in established scientific principles to ensure accuracy and

reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Role of Solubility in Preclinical
Research
6-Chlorobenzo[d]isoxazol-3-ol (CAS No. 61977-29-5) belongs to the benzisoxazole class of

compounds, a scaffold recognized for its broad biological activities and presence in various

pharmaceutical drugs.[2][3] The utility of any bioactive compound in research and development

is fundamentally linked to its solubility. Solubility dictates the achievable concentration in

biological assays, influences absorption and bioavailability, and is a critical parameter for
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developing viable dosing formulations.[4][5] Poor aqueous solubility, for instance, is a leading

cause of failure for drug candidates in the development pipeline.[5] This guide serves as a

foundational resource for researchers working with 6-chlorobenzo[d]isoxazol-3-ol, providing

the necessary data and protocols to navigate these challenges effectively.

Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure and resulting

physicochemical properties. 6-Chlorobenzo[d]isoxazol-3-ol is a solid, appearing as a white to

beige or gray powder.[1] Its structure features a bicyclic aromatic system (benzisoxazole) which

is largely hydrophobic, a polar hydroxyl group which can participate in hydrogen bonding, and a

chloro-substituent which adds to its lipophilicity.

Caption: Chemical structure of 6-Chlorobenzo[d]isoxazol-3-ol.

Table 1: Physicochemical Properties of 6-Chlorobenzo[d]isoxazol-3-ol

Property Value Source

Molecular Formula C₇H₄ClNO₂ [1][6]

Molecular Weight 169.57 g/mol [6]

Appearance White to beige solid [1]

pKa (Predicted) 13.14 ± 0.20 [1]

Topological Polar Surface Area 38.3 Å² [1]

| XLogP3-AA | 1.8 |[1] |

Core Principles of Solubility
The dissolution of a solid in a liquid solvent is governed by the balance of intermolecular forces

between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like

dissolves like" is a useful heuristic:

Polar Solvents (e.g., water, methanol, DMSO) are effective at dissolving polar solutes

through dipole-dipole interactions and hydrogen bonding.
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Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes

through van der Waals forces.

6-Chlorobenzo[d]isoxazol-3-ol possesses both polar (hydroxyl group) and nonpolar

(chlorinated aromatic ring) characteristics, suggesting its solubility will be highly dependent on

the chosen solvent. It is also crucial to distinguish between two key types of solubility

measurements frequently used in drug discovery.[4]

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum

concentration of a compound that can be dissolved in a solvent under specific conditions

(temperature, pressure). It is typically determined using the shake-flask method, which is

low-throughput but considered the gold standard.[7][8]

Kinetic Solubility: This measurement reflects the concentration at which a compound

precipitates out of solution when added from a concentrated stock (usually in DMSO).[4][9] It

is a non-equilibrium value that is often higher than thermodynamic solubility but is amenable

to high-throughput screening, making it useful for early-stage compound assessment.[4]

Solubility Profile of 6-Chlorobenzo[d]isoxazol-3-ol
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-

concentration stock solutions.[10] Its ability to act as a strong hydrogen bond acceptor makes it

an excellent solvent for a wide array of organic compounds.[10]

Quantitative Data: The solubility of 6-chlorobenzo[d]isoxazol-3-ol in DMSO has been

reported to be 15 mg/mL, forming a clear solution.[1] This high solubility is expected due to the

favorable intermolecular interactions between the polar sulfoxide group of DMSO and the polar

functional groups of the solute molecule.

Predicted Solubility in Other Common Solvents
While quantitative data for other solvents is not readily available in the literature, a qualitative

solubility profile can be predicted based on the compound's structure and the properties of the

solvents.

Table 2: Predicted Qualitative Solubility Profile
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Solvent Type Prediction Rationale

Methanol Polar Protic Likely Soluble

The hydroxyl
groups of methanol
can act as both
hydrogen bond
donors and
acceptors,
effectively
solvating the polar
-OH group of the
compound.

Ethanol Polar Protic Likely Soluble

Similar to methanol,

but its slightly larger

alkyl chain makes it

marginally less polar,

which may result in

slightly lower solubility

compared to

methanol.

Acetone Polar Aprotic Moderately Soluble

As a polar aprotic

solvent, acetone can

accept hydrogen

bonds but cannot

donate them. It should

be a reasonably

effective solvent,

though likely less so

than DMSO.

Dichloromethane

(DCM)

Nonpolar Sparingly Soluble DCM is a relatively

nonpolar solvent.

While it may solvate

the chlorinated

aromatic portion of the

molecule, it is less

effective at solvating
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Solvent Type Prediction Rationale

the polar hydroxyl

group, limiting overall

solubility.

| Water | Polar Protic | Sparingly to Slightly Soluble | Despite the presence of a hydrogen-

bonding hydroxyl group, the large, hydrophobic benzisoxazole ring is expected to significantly

limit aqueous solubility.[11] |

Experimental Determination of Solubility
To obtain precise, reliable data, experimental determination is essential. The following protocols

describe the gold-standard shake-flask method for thermodynamic solubility and a common

DMSO-based method for kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask
Method
This method measures the equilibrium solubility and is the most reliable approach for obtaining

accurate solubility values.[7]

Causality & Rationale: The core principle is to create a saturated solution in equilibrium with an

excess of the solid compound. Agitation over an extended period (24-48 hours) ensures this

equilibrium is reached.[8] Subsequent analysis of the clear supernatant provides the

concentration of the dissolved compound.

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 6-chlorobenzo[d]isoxazol-3-ol to a known

volume of the selected solvent (e.g., 5 mg of compound to 1 mL of solvent in a glass vial).

The excess solid is critical to ensure saturation.

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant

temperature (e.g., 25 °C). Agitate for 24 to 48 hours. The extended time is necessary to allow

the dissolution process to reach equilibrium.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period

to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 x g for

15 minutes) to pellet any remaining suspended particles.

Sample Collection: Carefully collect an aliquot of the clear supernatant. Extreme care must

be taken not to disturb the solid pellet. Filtration using a 0.22 µm syringe filter is an

alternative or additional step to ensure no solid particles are transferred.

Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the

concentration of 6-chlorobenzo[d]isoxazol-3-ol using a validated analytical method,

typically High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing

the response to a standard curve.

1. Add Excess Solid
to Solvent

2. Seal and Agitate
(24-48h at 25°C)

Equilibration

3. Centrifuge to
Pellet Undissolved Solid

Phase Separation

4. Collect Clear
Supernatant

Sampling

5. Quantify by HPLC
Against Standard Curve

Analysis
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Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility via DMSO Stock Addition
This high-throughput method is common in early drug discovery for rapid compound

assessment.[4][9]

Causality & Rationale: This protocol determines the point of precipitation when a concentrated

DMSO stock solution is introduced into an aqueous buffer. The resulting value is dependent on

the specific conditions (e.g., final DMSO concentration, incubation time) and represents the

compound's propensity to remain in solution under non-equilibrium, supersaturated conditions.

Step-by-Step Methodology:

Stock Solution: Prepare a high-concentration stock solution of 6-chlorobenzo[d]isoxazol-3-
ol in 100% DMSO (e.g., 10 mM).

Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline,

pH 7.4) to the wells of a 96-well microtiter plate.

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of

the DMSO stock solution to the buffer in the wells to achieve the desired final concentration

range (e.g., serial dilutions from 200 µM to 1 µM). The final DMSO concentration should be

kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.

Incubation: Cover the plate, shake briefly to mix, and incubate at room temperature for a

defined period (e.g., 1-2 hours).

Precipitation Detection: Measure the amount of precipitation in each well. This is commonly

done via nephelometry (light scattering) or by filtering the plate and measuring the UV

absorbance of the remaining dissolved compound in the filtrate.[4] The concentration at

which a significant increase in signal (precipitation) is observed is recorded as the kinetic

solubility.

Conclusion
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6-Chlorobenzo[d]isoxazol-3-ol demonstrates high solubility in the polar aprotic solvent DMSO

(15 mg/mL), making DMSO an excellent choice for preparing concentrated stock solutions for

in vitro screening.[1] Based on its chemical structure, it is predicted to be soluble in polar protic

solvents like methanol and ethanol, with limited solubility in nonpolar solvents and water. For

definitive solubility data in specific solvent systems, the shake-flask method is recommended

as the gold standard for determining thermodynamic solubility. The protocols and principles

outlined in this guide provide researchers with a robust framework for accurately assessing and

utilizing the solubility characteristics of this compound in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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